N-Methyl Palbociclib Hydrochloride is a derivative of Palbociclib, a potent inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. This compound is classified as a small molecule and belongs to the class of organic compounds known as pyridinylpiperazines. It plays a critical role in regulating cell cycle progression by inhibiting specific kinases involved in the G1-S transition.
Palbociclib was developed by Pfizer Inc. and received FDA approval in March 2015 for its use in combination with other therapies for breast cancer treatment. The compound is classified as an antineoplastic agent and is specifically categorized under kinase inhibitors due to its mechanism of action targeting cyclin-dependent kinases. The chemical formula for N-Methyl Palbociclib Hydrochloride is with a molecular weight of approximately 483.99 g/mol .
The synthesis of N-Methyl Palbociclib Hydrochloride involves several key steps, which can vary based on the specific synthetic route chosen. Common methods include:
The synthesis can be performed under controlled conditions using solvents such as dimethylformamide or dichloromethane, with temperature control being crucial to ensure optimal yields . The reaction times can vary from several hours to days depending on the complexity of the desired derivatives.
The molecular structure of N-Methyl Palbociclib Hydrochloride consists of a pyrido[2,3-d]pyrimidinone core with an acetyl group and a cyclopentyl side chain attached to a piperazine moiety. The presence of nitrogen atoms in the structure contributes to its biological activity.
N-Methyl Palbociclib Hydrochloride undergoes various chemical reactions that are essential for its synthesis and potential modifications:
N-Methyl Palbociclib Hydrochloride functions primarily as a selective inhibitor of cyclin-dependent kinases 4 and 6. By inhibiting these kinases, it prevents the phosphorylation of retinoblastoma protein, thereby blocking cell cycle progression from G1 to S phase. This action leads to reduced cell proliferation in tumors expressing hormone receptors and contributes to its efficacy in treating breast cancer .
N-Methyl Palbociclib Hydrochloride is primarily utilized in scientific research focused on cancer therapeutics. Its applications include:
The retrosynthetic design of N-methyl palbociclib hydrochloride centers on strategic disconnections of the pyrido[2,3-d]pyrimidin-7-one core and the functionalized piperazine tail. As illustrated in patent CN106565707A, the target molecule is deconstructed into three key fragments:
Critical disconnections include:
Table 1: Retrosynthetic Bond Disconnections in N-Methyl Palbociclib
| Bond Disconnected | Fragment Generated | Reconnection Strategy |
|---|---|---|
| Piperazine N–CH₃ | N-methylpiperazine | Alkylation with CH₃I |
| Pyrimidine–Piperazine | Halogenated pyrimidine + piperazine | Buchwald-Hartwig coupling |
| Isoxazole–Linker | Functionalized isoxazole + pentyl linker | Grignard addition/oxidation |
The pyrido[2,3-d]pyrimidin-7-one ring is prioritized due to its synthetic complexity. Victory’s classical approach employs cyclocondensation of 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles with guanidine, though this requires subsequent dehydrogenation for aromatization [4] [6].
Piperazine functionalization in palbociclib derivatives demands precision catalysis to address steric hindrance and chemoselectivity. Key methodologies include:
Table 2: Catalytic Systems for Piperazine Functionalization
| Reaction Type | Catalyst/Ligand | Temperature | Yield (%) | Selectivity |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 80°C | 85–92 | >95% mono-coupled |
| N-Methylation | None (HCO₂H/CH₂O) | 25°C | 94 | Exclusive mono-N-methyl |
| SNAr | DIPEA | 100°C | 78 | Ortho > meta (10:1) |
Solvent-free and deep eutectic solvent (DES) techniques address sustainability challenges in constructing the heterocyclic core:
Table 3: Solvent-Free vs. Traditional Synthesis Metrics
| Parameter | Solvent-Free/DES | Conventional Solvent |
|---|---|---|
| Reaction Time | 0.5–2 h | 6–12 h |
| Yield | 88–95% | 70–85% |
| E-Factor | 2.1 | 15.8 |
| Temperature | 25–70°C | 80–120°C |
| Workup | Filtration only | Extraction/chromatography |
N-Methylation of the piperazine moiety faces competing N-heterocycle alkylation and over-alkylation:
Over-alkylation is minimized by:
Table 4: Regioselectivity in Palbociclib N-Methylation
| Method | Conditions | Mono:Di-Methyl Ratio | Key Challenge |
|---|---|---|---|
| Alkyl Halide | CH₃I, DIPEA, THF, 0°C | 18:1 | Iodide salt contamination |
| Reductive Amination | HCHO, NaBH₃CN, MeOH | >50:1 | Aldehyde impurities |
| Carbamate Protection | (Boc)₂O → CH₃I → HCl | >99:1 | 3-step sequence |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: